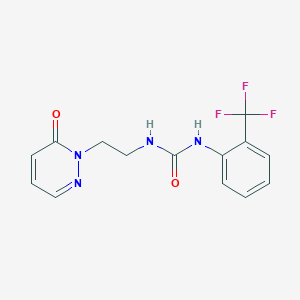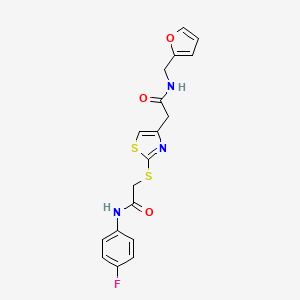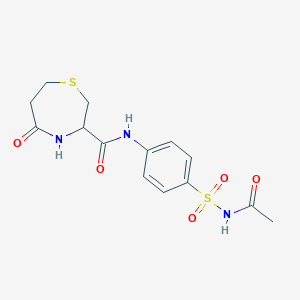![molecular formula C10H13BrN2O2S B2614030 Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide CAS No. 479580-58-0](/img/structure/B2614030.png)
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide” is a chemical compound with the molecular formula C10H13BrN2O2S . It has a molecular weight of 305.19 .
Physical And Chemical Properties Analysis
“Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide” is a powder at room temperature . Its boiling point and other physical and chemical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, a compound with a structure somewhat similar to the one , has been identified as a bioactive precursor in organic synthesis due to its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound acts as an active scaffold and is considered a significant structure for the search of new bioactive molecules. It demonstrates the potential utility of such compounds in the preparation of pharmaceutical products, highlighting their importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Biopolymer Modification and Drug Delivery
Research on xylan derivatives, including their chemical modification to produce biopolymer ethers and esters, showcases the application potential of modified organic compounds. For instance, the synthesis of novel xylan ester containing xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties, suitable for drug delivery applications, emphasizes the significance of chemical modifications for creating materials with specific properties. This demonstrates the relevance of such compounds in the development of biopolymers for medical and technological applications (Petzold-Welcke et al., 2014).
Environmental Presence and Analytical Detection
The occurrence, fate, and behavior of similar esters, such as parabens in aquatic environments, highlight the environmental relevance of synthetic organic compounds. This review discusses the persistence of these compounds in the environment, their weak endocrine disrupter potential, and the need for further studies on their toxicity. It underscores the importance of understanding the environmental impact and behavior of synthetic compounds for assessing their safety and ecological effects (Haman et al., 2015).
Analytical Method Development
The development of analytical methods for identifying and quantifying similar compounds in cosmetic preparations indicates the importance of analytical chemistry in ensuring product safety and compliance with regulatory standards. This area of research is crucial for monitoring and controlling the use of synthetic compounds in consumer products, thereby safeguarding public health (Mallika J.B.N et al., 2014).
Safety and Hazards
The safety data sheet for “Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-4-2-7(3-5-8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHQEXFLCMZPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)
![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)
![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)



![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)